molecular formula C17H15NO B13083616 4-Oxo-2,2-Diphenylpentanenitrile

4-Oxo-2,2-Diphenylpentanenitrile

Cat. No.: B13083616
M. Wt: 249.31 g/mol
InChI Key: PJHNDSJBFJUJIT-UHFFFAOYSA-N
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Description

4-Oxo-2,2-Diphenylpentanenitrile is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a nitrile group (-C≡N) and a ketone group (C=O) attached to a pentane chain with two phenyl groups. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2,2-Diphenylpentanenitrile typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base, followed by oxidation. The reaction conditions often include:

    Reagents: Benzyl cyanide, benzaldehyde, base (e.g., sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale production, focusing on cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2,2-Diphenylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-Oxo-2,2-Diphenylpentanenitrile is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-2,2-Diphenylpentanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrile and ketone groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2,2-Diphenylpentanenitrile is unique due to its specific structural features, such as the presence of two phenyl groups and a nitrile group

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-oxo-2,2-diphenylpentanenitrile

InChI

InChI=1S/C17H15NO/c1-14(19)12-17(13-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12H2,1H3

InChI Key

PJHNDSJBFJUJIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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